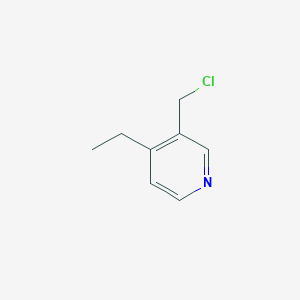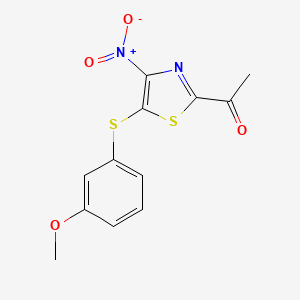
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenylamino group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indolizine Core: Starting with a pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group can be attached through nucleophilic substitution reactions using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and nitrophenylamino groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the nitrophenylamino group.
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group.
8-Benzenesulfonyl-6-amino-2,3-dihydro-1H-indolizin-5-one: Contains an amino group instead of a nitrophenylamino group.
Uniqueness
The combination of the benzenesulfonyl and nitrophenylamino groups in 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one imparts unique chemical properties, making it distinct from other similar compounds
Propiedades
Número CAS |
612065-26-6 |
|---|---|
Fórmula molecular |
C20H17N3O5S |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
8-(benzenesulfonyl)-6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17N3O5S/c24-20-17(21-14-8-10-15(11-9-14)23(25)26)13-19(18-7-4-12-22(18)20)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,21H,4,7,12H2 |
Clave InChI |
JQQVWQJSKRBUAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


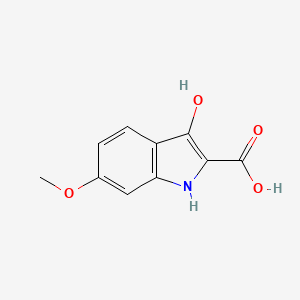
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
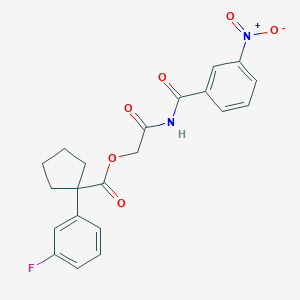
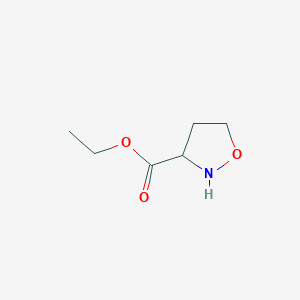
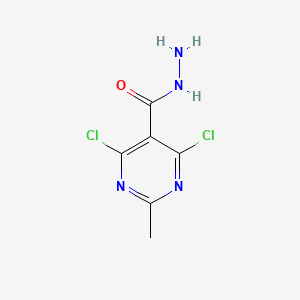
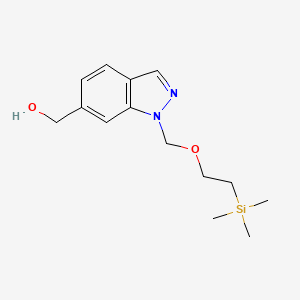
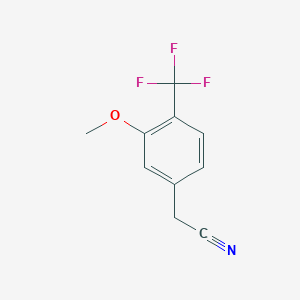
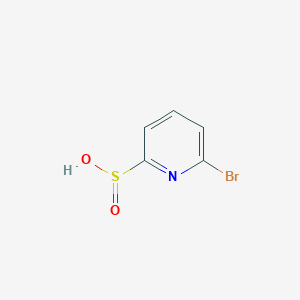
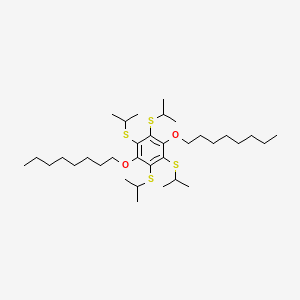
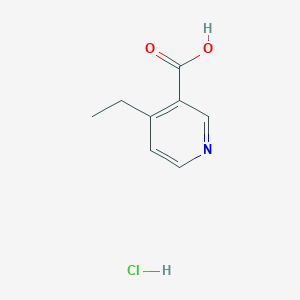
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

